

A Technical Guide to the Fundamental Properties of Catharanthine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Catharanthine

Cat. No.: B190766

[Get Quote](#)

Introduction

Catharanthine is a prominent monoterpenoid indole alkaloid (MIA) naturally produced by the medicinal plant *Catharanthus roseus* (Madagascar periwinkle) and also found in species like *Tabernaemontana divaricata*.^[1] It belongs to the Iboga class of alkaloids and holds significant interest in the fields of pharmacology and synthetic chemistry.^[2] **Catharanthine's** primary importance stems from its role as a crucial biological and chemical precursor to the powerful dimeric anticancer alkaloids, vinblastine and vincristine.^{[1][3][4]} These vital chemotherapeutic agents are formed through the coupling of **catharanthine** with another monomeric alkaloid, vindoline.^{[4][5]} Beyond its precursor role, **catharanthine** itself exhibits a range of biological activities, making it a subject of intensive research for potential therapeutic applications. This guide provides a comprehensive overview of its core chemical, physical, and pharmacological properties for researchers and drug development professionals.

Chemical and Physical Properties

Catharanthine is an organic heteropentacyclic compound with a complex, bridged ring system.^[6] Its structural and physical characteristics are fundamental to its reactivity and biological function.

Property	Data	Reference(s)
IUPAC Name	Methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.0 ² , ¹⁰ .0 ⁴ , ⁹ .0 ¹³ , ¹⁸]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate	[6]
Systematic IUPAC Name	Methyl (6R,6aR,9S)-7-ethyl-9,10,12,13-tetrahydro-5H-6,9-methanopyrido[1',2':1,2]azepino[4,5-b]indole-6(6aH)-carboxylate	[1]
CAS Number	2468-21-5	[1][7]
Chemical Formula	C ₂₁ H ₂₄ N ₂ O ₂	[1][7]
Molar Mass	336.43 g/mol	[1][6][7]
Appearance	White to pale yellow or beige solid powder	[8][9][10]
Melting Point	126-128 °C; 138-140 °C	[7][11]
Boiling Point (est.)	~472.9 °C	[8][11]
Solubility	Soluble in DMSO (at 5 mg/mL with warming), chloroform, ethanol, and methanol. Slightly soluble in water (0.12 mg/mL at 25°C).	[8][10]
pKa'	6.8	[7]
Optical Rotation [α] _D	+29.8° to +38° (c=0.5, in CHCl ₃)	[7][8]

Spectroscopic Data

The structural elucidation and quantification of **catharanthine** rely on standard spectroscopic techniques.

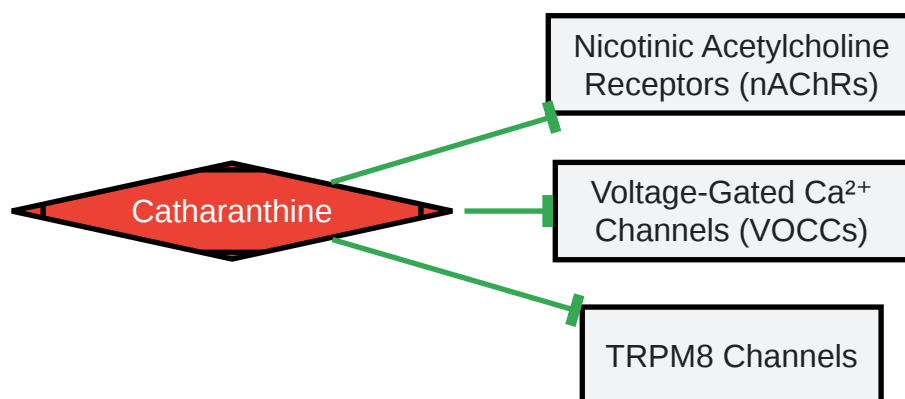
Spectroscopic Method	Data	Reference(s)
UV-Vis Spectroscopy	λ_{max} (in ethanol): 226, 284, 292 nm (log ϵ 4.56, 3.92, 3.88)	[7]
Mass Spectrometry	ESI-MS: Detected as protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 337.19.	[6][12]
^1H -NMR Spectroscopy	Characteristic signals for indole alkaloids are well-documented. Spectra have been used to identify and quantify catharanthine in plant extracts and differentiate it from other alkaloids like vindoline.	[13][14]

Pharmacology and Mechanism of Action

Catharanthine demonstrates a variety of pharmacological effects by interacting with multiple biological targets. Its activities range from the modulation of ion channels to the induction of autophagy, a cellular degradation process.

Ion Channel and Receptor Modulation

Catharanthine is a known inhibitor of several ion channels and receptors. It non-competitively antagonizes muscle-type nicotinic acetylcholine receptors (nAChRs) and competitively inhibits $\alpha 9\alpha 10$ nAChRs.[1] It also directly blocks voltage-operated L-type Ca^{2+} channels (VOCCs), particularly in vascular smooth muscle cells, which contributes to its effects of lowering blood pressure and heart rate.[1][15] Furthermore, it is a potent inhibitor of the transient receptor potential cation channel subfamily M member 8 (TRPM8).[1]

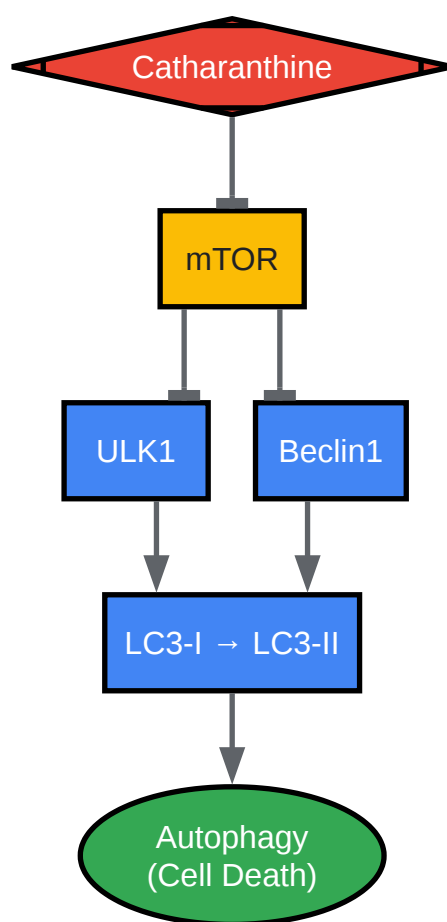


[Click to download full resolution via product page](#)

Fig. 1: **Catharanthine**'s inhibitory action on various ion channels and receptors.

Induction of Autophagy

In cancer cell lines, such as liver HepG2 cells, **catharanthine** has been shown to induce cell death through mechanisms beyond simple cytotoxicity.[16] It activates autophagy signaling pathways by inhibiting the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[16] This inhibition leads to the upregulation of autophagy-related genes like Beclin1 and ULK1 and promotes the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, ultimately leading to autophagic cell death.[16]

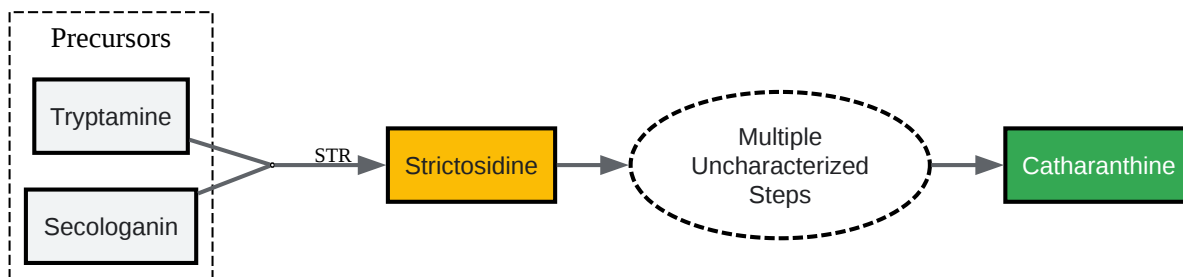


[Click to download full resolution via product page](#)

Fig. 2: Signaling pathway for **Catharanthine**-induced autophagy via mTOR inhibition.

Biosynthesis

Catharanthine is a monoterpenoid indole alkaloid derived from the central precursor strictosidine.[1][5] The biosynthesis begins with the condensation of tryptamine (from the shikimate pathway) and secologanin (from the terpenoid pathway) to form strictosidine, a reaction catalyzed by strictosidine synthase (STR).[5] Strictosidine is then converted through a series of enzymatic steps, many of which are still not fully characterized, into **catharanthine**. [1][17]



[Click to download full resolution via product page](#)

Fig. 3: Simplified biosynthetic pathway of **Catharanthine** from primary precursors.

Experimental Protocols

Protocol 1: Extraction from *C. roseus* and Semi-synthesis of Vinblastine

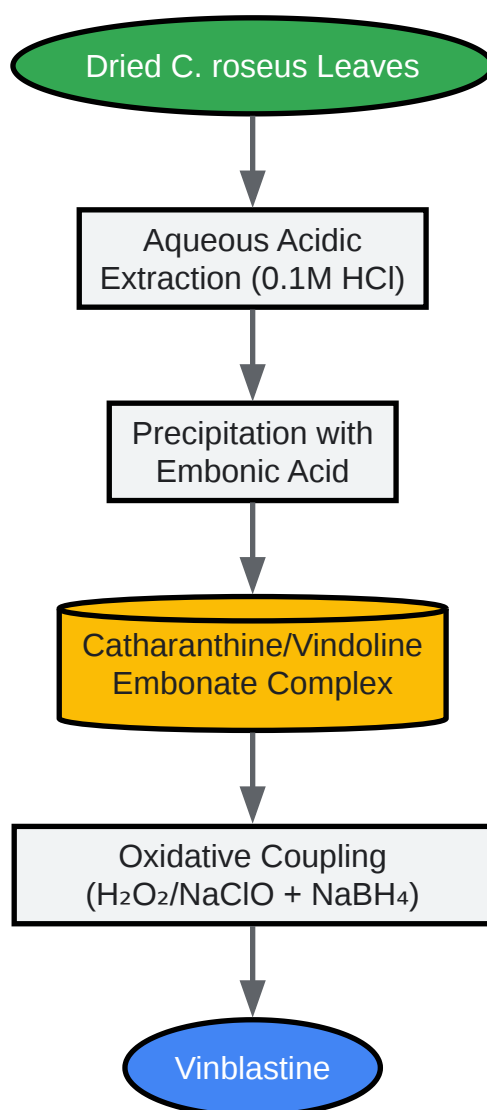
This protocol outlines a simplified method for extracting **catharanthine** and its direct use in the semi-synthesis of vinblastine.

A. Extraction of Alkaloid-Embonate Complexes^[18]

- **Extraction:** Dried and powdered leaves of *Catharanthus roseus* are extracted with an aqueous acidic solution (e.g., 0.1 M HCl). This protonates the alkaloids, rendering them soluble in the aqueous medium.
- **Precipitation:** The acidic extract is filtered. An alkaline solution (e.g., NaOH) of embonic acid is added to the filtrate.
- **Complex Formation:** As the pH of the mixture is adjusted (e.g., to pH 5), the alkaloids, primarily **catharanthine** and vindoline, form water-insoluble embonate complexes and precipitate out of the solution.
- **Isolation:** The precipitate, rich in **catharanthine** and vindoline embonates, is collected by filtration or centrifugation. This crude mixture can be used directly for semi-synthesis.

B. Semi-synthesis of Vinblastine^[18]

- **Reaction Setup:** The dried precipitate (100 mg) is mixed with 0.1 M HCl (10 mL) and a citric acid buffer (e.g., pH 2.2, 10 mL). The mixture is cooled to 0 to -5 °C in an ice bath, and dichloromethane (10 mL) is added.
- **Oxidation-Reduction:** The coupling reaction is initiated by slowly and simultaneously adding 30% aqueous H₂O₂, 10% aqueous NaClO, and a 0.1% solution of NaBH₄ in methanol over 3-5 hours with constant stirring. Singlet oxygen, produced in situ from the H₂O₂/NaClO reaction, oxidizes **catharanthine**, which then couples with vindoline. NaBH₄ serves as the reducing agent.
- **Monitoring and Yield:** The pH of the reaction mixture is monitored, which will slowly increase. The reaction progress and yield of vinblastine can be analyzed using HPLC and confirmed by mass spectrometry.



[Click to download full resolution via product page](#)

Fig. 4: Workflow for **Catharanthine** extraction and semi-synthesis of Vinblastine.

Protocol 2: Isolation by Centrifugal Partition Chromatography (CPC)

This protocol describes a more advanced, preparative method for isolating pure **catharanthine** from a crude alkaloid mixture using pH-zone refining CPC.^{[19][20]}

- **Sample Preparation:** A crude alkaloid extract from *C. roseus* is obtained using standard methods. The extract is dissolved in the appropriate phase (aqueous or organic stationary phase) for injection.
- **CPC System Setup:**
 - **Biphasic Solvent System:** A suitable two-phase solvent system is prepared (e.g., a mixture of n-hexane, n-butanol, and water).
 - **Mobile Phase:** The mobile phase contains a displacer acid (e.g., HCl).
 - **Stationary Phase:** The stationary phase contains a retainer base (e.g., triethylamine, TEA).
- **Separation Process (pH-Zone Refining):**
 - The CPC column is filled with the stationary phase.
 - The sample, dissolved in the stationary phase, is injected into the column.
 - The mobile phase is pumped through the column. As the acidic mobile phase moves through, it protonates the basic alkaloids in the sample, causing them to partition into the mobile phase.
 - The alkaloids are separated into distinct rectangular zones based on their pKa values and partition coefficients.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by UV absorbance and pH. The fractions corresponding to the **catharanthine** zone are pooled. Purity is

confirmed by analytical techniques like HPLC and the structure is verified by MS and NMR.

Conclusion

Catharanthine is a cornerstone molecule in the study of indole alkaloids. Its fundamental properties, from its chemical structure and physical characteristics to its complex pharmacology and biosynthesis, make it a molecule of enduring interest. As a vital precursor for vinblastine synthesis, it remains indispensable in the production of life-saving cancer therapies.[2][21] Furthermore, its intrinsic biological activities, including the modulation of ion channels and the induction of autophagy, suggest that **catharanthine** and its derivatives may hold untapped potential for the development of novel therapeutic agents for a range of diseases. The methodologies for its isolation and synthesis continue to be refined, paving the way for more efficient production and further exploration of its chemical and biological space.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Catharanthine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Catharanthine | C₂₁H₂₄N₂O₂ | CID 5458190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Catharanthine [drugfuture.com]
- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 9. Catharanthine | CAS:2468-21-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. bocsci.com [bocsci.com]
- 11. Catharanthine CAS#: 2468-21-5 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Discrimination of Catharanthus roseus Leaves Infected by Phytoplasma Using 1H-NMR Spectroscopy and Multivariate Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Catharanthine, an anticancer vinca alkaloid: an in silico and in vitro analysis of the autophagic system as the major mechanism of cell death in liver HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Isolation of indole alkaloids from Catharanthus roseus by centrifugal partition chromatography in the pH-zone refining mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [A Technical Guide to the Fundamental Properties of Catharanthine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190766#what-are-the-fundamental-properties-of-catharanthine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com